molecular formula C11H14ClNO2 B13521959 Tert-butyl 2-amino-4-chlorobenzoate

Tert-butyl 2-amino-4-chlorobenzoate

Cat. No.: B13521959
M. Wt: 227.69 g/mol
InChI Key: QRIBGONDDJLXLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-chlorobenzoate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . Its structure is defined by the SMILES notation CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)N and the InChIKey QRIBGONDDJLXLR-UHFFFAOYSA-N . This compound is a derivative of benzoic acid, incorporating both amino and chloro functional groups on the aromatic ring, which are classic synthons in organic synthesis. The tert-butyl ester group typically serves as a protecting group for carboxylic acids, enhancing stability or altering the compound's solubility for specific reaction conditions . As a substituted anthranilic acid ester, this compound is primarily of interest as a chemical building block in synthetic organic chemistry . It is well-suited for research and development activities, including the exploration of novel pharmacophores and the synthesis of more complex chemical entities. Its structure suggests potential for use in medicinal chemistry and materials science. Researchers should handle this material with care, following all appropriate safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 2-amino-4-chlorobenzoate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3

InChI Key

QRIBGONDDJLXLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-amino-4-chlorobenzoate generally follows a multi-step approach:

  • Starting from a substituted benzoic acid (e.g., 2-amino-4-chlorobenzoic acid or its nitro precursor),
  • Protection or esterification of the carboxylic acid group to form the tert-butyl ester,
  • Introduction or preservation of the amino and chloro substituents on the aromatic ring,
  • Optional reduction of nitro groups if starting from nitro derivatives,
  • Purification by column chromatography or recrystallization.

Detailed Synthetic Route Example

A representative synthetic route can be summarized as follows:

Step Reaction Type Reactants/Conditions Product/Intermediate Notes
1 Esterification 2-amino-4-chlorobenzoic acid + tert-butanol + acid catalyst (e.g., sulfuric acid or DCC/HOBt) This compound ester Formation of tert-butyl ester protects acid group
2 Protection/Activation (optional) Use of carbodiimides (e.g., N,N'-diisopropylcarbodiimide) and 1-hydroxybenzotriazole (HOBt) Activated ester intermediate Enhances coupling efficiency if further derivatization needed
3 Reduction (if starting from nitro) Catalytic hydrogenation or Zn/NaOH reduction of nitro group Amino-substituted ester Ensures amino group presence at position 2
4 Purification Chromatography (silica gel column) or recrystallization Pure this compound Removal of impurities and byproducts

Example from Literature

A closely related synthesis method involves:

  • Starting with 3-nitro-4-chlorobenzoic acid,
  • Activation with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane to form an active ester,
  • Reaction with an amine derivative (e.g., 3-chloro-2-methylaniline) to form an amide intermediate,
  • Reduction of nitro groups using zinc and sodium hydroxide under heating to yield the amino compound,
  • Purification by extraction and chromatographic techniques.

Though this example is for an amide derivative, the approach of carbodiimide-mediated activation and reduction is applicable to ester derivatives like this compound synthesis, substituting the amine coupling step with tert-butanol esterification.

Reaction Conditions and Optimization

  • Esterification : Typically performed under acidic conditions or using coupling agents like DCC with catalytic HOBt to improve yields and reduce side reactions.
  • Reduction : Zinc in alkaline medium or catalytic hydrogenation (e.g., Pd/C under H2) effectively converts nitro groups to amino groups without affecting ester groups.
  • Temperature : Esterification and coupling reactions are generally carried out at room temperature to moderate heating (25–80 °C).
  • Solvents : Dichloromethane, ethyl acetate, and petroleum ether are common solvents for reaction and purification steps.

Yield and Purity

  • Yields for these transformations vary but can reach over 90% with optimized conditions.
  • Purity is ensured by chromatographic purification, often using petroleum ether/ethyl acetate mixtures.
  • The synthesis is scalable with proper control of reaction parameters.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range (%) Key Notes
Esterification tert-butanol, acid catalyst or DCC/HOBt Formation of tert-butyl ester 85–95 Protects carboxyl group
Carbodiimide activation N,N'-diisopropylcarbodiimide, HOBt Activation for coupling N/A Useful for amide formation
Amino group introduction Reduction with Zn/NaOH or catalytic hydrogenation Conversion of nitro to amino 90–98 Mild conditions preserve ester
Purification Column chromatography (silica gel) Isolation of pure product N/A Essential for high purity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-chlorobenzoate has applications across scientific research, including its use as an intermediate in synthesizing complex organic molecules in chemistry, as a building block for biologically active compounds in biology, in drug development within medicine, and in the production of specialty chemicals and materials for industry. The compound's mechanism of action varies depending on its specific application, potentially interacting with enzymes or receptors in biological systems and altering their activity by binding to active sites or changing the conformation of target molecules.

Synthesis and Production
this compound is typically synthesized through multiple steps starting from readily available precursors. A common method involves the esterification of 2-amino-4-chloro-3-methylbenzoic acid with tert-butyl alcohol, using an acid catalyst. This mixture is often refluxed to ensure complete esterification. Industrial production may utilize large-scale esterification processes with continuous flow reactors, which allow for precise control of temperature and pressure to optimize yield and purity. These processes often incorporate catalysts and solvents that are easily recycled to improve sustainability.

Applications in Scientific Research

This compound is a key component in various scientific fields:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
  • Biology It is explored as a building block in synthesizing biologically active compounds.
  • Medicine It is investigated for potential use in drug development, particularly in designing new pharmaceuticals.
  • Industry It is utilized in producing specialty chemicals and materials.

Role in Drug Development

The compound and its derivatives are explored for their potential therapeutic applications. For instance, O-alkylamino-tethered salicylamide derivatives, which incorporate amino acid linkers, have been synthesized and evaluated for anticancer effects . These compounds have shown promising antiproliferative activity against breast cancer cells and reduced toxicity to non-tumorigenic cells, indicating their potential as drug candidates .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound derivatives have identified key structural features that influence biological activity. For example, introducing different amino acid linkers between aromatic rings has led to the discovery of compounds with potent antiproliferative activity against breast cancer cells . Additionally, the presence and position of chlorine atoms significantly affect the compound's chemical reactivity and biological interactions.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound, each with unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl 2,4-dichlorobenzoateTwo chlorine atoms at positions 2 and 4Influences chemical reactivity and biological activity significantly
This compoundOne chlorine atom at position 4Less steric hindrance compared to tert-butyl 2,4-dichlorobenzoate
Tert-butyl 2-amino-3-chlorobenzoateOne chlorine atom at position 3Different reactivity due to chlorine positioning
Tert-butyl 2-amino-3,4-dibromobenzoateTwo bromine atoms instead of chlorinesIncreased reactivity due to bromine's larger size

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-chlorobenzoate depends on its specific application. In biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural similarities with tert-butyl 2-amino-4-chlorobenzoate:

A. tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()
  • Molecular formula: C₁₇H₂₅NO₄
  • Key features : Pyrrolidine ring, hydroxymethyl, and 4-methoxyphenyl groups.
  • Comparison: The tert-butyl ester group is common, but the pyrrolidine core and methoxyphenyl substituent differentiate its reactivity and applications.
B. 2(3)-tert-Butyl-4-hydroxyanisole (BHA) ()
  • Molecular formula : C₁₁H₁₆O₂
  • Key features: Phenolic hydroxyl group, tert-butyl, and methoxy substituents.
  • Comparison: BHA’s antioxidant properties arise from its phenolic group, which scavenges free radicals. In contrast, the target compound’s amino group may participate in hydrogen bonding or nucleophilic reactions. Biological activity: BHA induces glutathione S-transferase (GST) activity, enhancing detoxification of carcinogens. The tert-butyl group in both compounds may contribute to enzyme interactions, but the target compound’s amino and chloro groups could direct distinct metabolic pathways .
C. tert-Butyl Alcohol (–8)
  • Molecular formula : C₄H₁₀O
  • Key features : Simple tertiary alcohol.
  • Comparison: Reactivity: tert-Butyl alcohol decomposes in strong acids to release flammable isobutylene gas. The target compound’s ester group may exhibit similar acid sensitivity, but the aromatic ring and substituents likely moderate reactivity. Safety: Both require precautions against oxidative reagents and strong bases.

Research Findings and Implications

  • Enzyme Interactions: BHA’s ability to elevate GST activity () suggests tert-butyl groups may enhance enzyme binding. The target compound’s amino group could similarly interact with biological systems, though its chloro substituent might alter metabolite profiles .
  • Reactivity: The tert-butyl ester in the target compound likely resists hydrolysis better than methyl/ethyl esters, a property critical for prolonged stability in drug formulations. However, strong acids may cleave the ester, releasing 2-amino-4-chlorobenzoic acid and isobutylene (inferred from tert-butyl alcohol’s behavior) .
  • Analogous chlorinated aromatics (e.g., chlorobenzene) are associated with hepatotoxicity, suggesting the need for rigorous toxicity testing .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-amino-4-chlorobenzoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-amino-4-chlorobenzoic acid with tert-butyl chloroformate. A common protocol involves:
  • Dissolving 2-amino-4-chlorobenzoic acid in dichloromethane (DCM) under inert conditions.
  • Adding tert-butyl chloroformate dropwise in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Refluxing at 40–50°C for 6–12 hours .
    Optimization may employ statistical experimental design (e.g., factorial design) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, molybdenum hexacarbonyl has been used to optimize epoxidation yields in structurally similar tert-butyl systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl 2-amino-4-chlorobenzoate?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the esterification and substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, tert-butyl group at δ 1.4 ppm).
  • X-ray Crystallography : Single-crystal X-ray analysis resolves the planar geometry of the benzoate moiety and axial/equatorial conformers of the tert-butyl group. A mean C–C bond length of 0.001 Å and RR-factor <0.03 ensure high precision .
  • Elemental Analysis : Validates molecular formula (e.g., C11_{11}H14_{14}ClNO2_2) with <0.3% deviation.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers at 2–8°C, away from heat, light, and strong oxidizers. Stability studies show no decomposition under inert atmospheres for >12 months. Avoid contact with acids/bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields and regioselectivity be enhanced in tert-butyl 2-amino-4-chlorobenzoate synthesis?

  • Methodological Answer :
  • Catalytic Systems : Mo(CO)6_6 improves epoxidation efficiency in tert-butyl derivatives by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nucleophilic attack during esterification.
  • Kinetic Control : Lower temperatures (0–5°C) favor tert-butyl group retention over side reactions like demethylation .

Q. What computational and experimental methods elucidate the conformational dynamics of the tert-butyl group?

  • Methodological Answer :
  • Dynamic NMR : Low-temperature (40C-40^\circ C) 1H^1H-NMR captures axial↔equatorial isomerization of the tert-butyl group, with energy barriers calculated via Eyring plots.
  • DFT Calculations : B3LYP/6-31G(d) models with explicit solvent molecules (e.g., DCM) predict equatorial dominance in solution, contradicting gas-phase axial preferences .

Q. What biological or pharmacological applications have been explored for this compound derivatives?

  • Methodological Answer : While direct studies are limited, structurally analogous tert-butyl carbamates show:
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria via membrane disruption.
  • Prodrug Potential : Esterase-mediated hydrolysis releases bioactive 2-amino-4-chlorobenzoic acid in vivo .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

  • Methodological Answer :
  • Reproducibility Checks : Validate purity via HPLC (>95%) and differential scanning calorimetry (DSC) for melting point consistency.
  • Solvent Selection : Solubility discrepancies (e.g., in DMSO vs. methanol) may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline phases .

Safety and Handling

Q. What safety protocols are recommended for handling tert-butyl 2-amino-4-chlorobenzoate?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity is reported, but chronic exposure risks warrant caution .

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